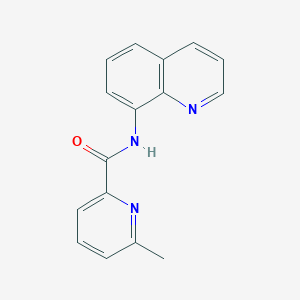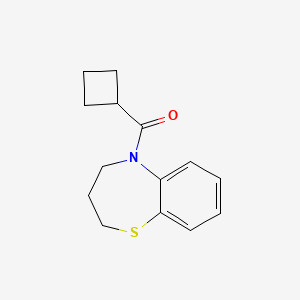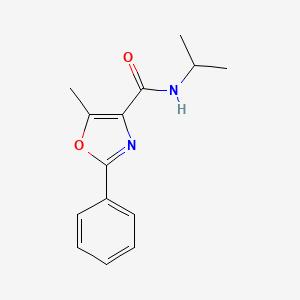
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is a chemical compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a methyl group This structure is linked to a 2-aminopyridine-3-carboxylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2-aminopyridine-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of (4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding. The pathways involved often include signal transduction cascades that lead to the desired biological effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar aminopyridine structure and exhibit comparable biological activities.
Pyrimidines: Known for their anti-inflammatory and antimicrobial properties.
Uniqueness
(4-Tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding affinity. This structural feature can enhance the compound’s stability and selectivity in various applications .
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)methyl 2-aminopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-17(2,3)13-8-6-12(7-9-13)11-21-16(20)14-5-4-10-19-15(14)18/h4-10H,11H2,1-3H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNBJPDZESUPAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)
![ethyl (2Z)-2-[(5Z)-5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-3-[2-(2-methoxyethylamino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B7471742.png)
![5-[[2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7471750.png)
![2-(3-acetylphenoxy)-N-[2-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B7471757.png)
![2-[2-(Azocan-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7471761.png)


![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7471787.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
